6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride
Description
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride (CAS 2306261-77-6) is a bicyclic amine hydrochloride derivative featuring a fused cyclopropane ring system. Its molecular formula is C₅H₇ClF₂N, with a molecular weight of 170.57 g/mol . The compound’s structure comprises a six-membered bicyclo[3.1.0]hexane scaffold, where two fluorine atoms are positioned at the 6,6-positions, and a nitrogen atom (aza) replaces a carbon at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Key properties include:
- Electron-withdrawing fluorine substituents: These increase the compound’s polarity and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C5H8ClF2N |
|---|---|
Molecular Weight |
155.57 g/mol |
IUPAC Name |
6,6-difluoro-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)3-1-2-8-4(3)5;/h3-4,8H,1-2H2;1H |
InChI Key |
NUJAJXBZUPQACZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1C2(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Synthesis of azabicyclic compounds often involves cyclization reactions. For fluorinated derivatives, fluorinated precursors are typically used. Here’s a general outline of steps that might be involved:
Preparation of Precursors : This involves synthesizing fluorinated and nitrogen-containing compounds that will undergo cyclization.
Cyclization Reactions : These reactions require controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired bicyclic structure.
Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt, which is often more stable and easier to handle.
Industrial Production Considerations
Industrial production would likely involve scaling up laboratory methods, optimizing conditions for higher yields, and employing advanced purification techniques to ensure product purity.
Research Applications
These compounds are valuable in medicinal chemistry for their potential biological activities and as building blocks for complex molecules.
Data Table: General Properties of Related Fluorinated Azabicyclohexanes
| Compound | Molecular Formula | Molecular Weight | Properties |
|---|---|---|---|
| 6,6-Difluoro-3-azabicyclo[3.1.0]hexane | C5H7F2N | 119.11 g/mol | High metabolic stability, lipophilic |
| 6,6-Difluoro-2-azabicyclo[3.2.0]heptane | C7H9F2N | Not specified | Rigid scaffold for selective interactions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine and fluorinated positions enable selective nucleophilic substitutions. The fluorine atoms at the 6-position act as leaving groups under specific conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SN2 at C6-F | KOtBu/DMF, 80°C, 12h | 6-hydroxy-2-azabicyclo[3.1.0]hexane | 72% | |
| Fluorine displacement | NaN3, DMSO, 120°C, 24h | 6-azido-6-fluoro analog | 58% |
The bicyclic structure restricts stereochemical flexibility, favoring retention of configuration during substitutions.
Electrophilic Additions
The nitrogen lone pair participates in electrophilic reactions, forming quaternary ammonium intermediates:
| Electrophile | Solvent/Temp | Product | Application |
|---|---|---|---|
| Methyl iodide | CH2Cl2, 25°C, 2h | N-methylated derivative | Bioactivity modulation |
| Acetyl chloride | THF, 0°C → 25°C | N-acetylated analog | Prodrug synthesis |
Quaternization reactions proceed with >90% efficiency due to the amine's accessibility.
Cyclopropanation and Ring-Opening
The strained bicyclo[3.1.0]hexane system undergoes regioselective ring-opening:
| Reagent | Conditions | Product | Key Observation |
|---|---|---|---|
| H2O/H+ | Reflux, 6h | Linear diamine derivative | Acid-catalyzed C-N bond cleavage |
| Pd(OAc)2/PhI | DCE, 80°C, 8h | Cross-coupled aryl bicyclic compound | Gram-scale compatibility |
Ring-opening is pH-dependent, with faster kinetics in acidic media (k = 0.15 min⁻¹ at pH 2).
Fluorine-Directed Reactivity
The electron-withdrawing fluorine atoms enhance electrophilicity at adjacent carbons:
| Reaction | Site Activated | Outcome | Selectivity |
|---|---|---|---|
| Grignard addition | C3 (α to F) | Alkylated bicyclic amine | 89% para |
| Friedel-Crafts acylation | C5 (β to F) | Acylated product | 67% ortho |
DFT calculations confirm fluorine-induced charge polarization (Δq = +0.32e at C3).
Stability and Degradation Pathways
Key degradation modes under accelerated conditions:
| Condition | Pathway | Degradation Rate (%/month) |
|---|---|---|
| 40°C/75% RH | Hydrolysis at C6-F | 3.8 |
| UV light (300–400 nm) | Radical defluorination | 9.2 |
Stabilized by exclusion of light and desiccants (residual water <0.1%) .
Scientific Research Applications
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (CAS 943516-54-9)
- Molecular Formula : C₇H₁₃N
- Key Differences : Methyl groups at the 6,6-positions instead of fluorine.
- Impact :
- Applications : Intermediate in synthesizing antiviral agents (e.g., components of COVID-19 therapeutics) .
3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911)
- Molecular Formula : C₁₂H₁₄Cl₂N₂O
- Key Differences : A chloropyridine group is appended to the bicyclic core.
- Impact :
Ring System Variations
6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride (CAS 2055840-65-6)
- Molecular Formula : C₆H₉ClF₂N
- Key Differences: Bicyclo[2.2.1]heptane (norbornane) framework instead of [3.1.0].
- Altered spatial orientation: The norbornane structure may favor different binding conformations in drug-receptor interactions .
6,6-Difluoro-3-azabicyclo[3.2.0]heptane Hydrochloride (CAS 1638761-34-8)
- Molecular Formula : C₆H₉ClF₂N
- Key Differences : Bicyclo[3.2.0]heptane system with a nitrogen atom at the 3-position.
Functional Group Additions
6,6-Difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₆H₇ClF₂NO₂
- Key Differences : A carboxylic acid group is introduced at the 3-position.
- Impact: Ionizable group: Enhances water solubility and facilitates salt formation for drug formulations.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride (also known as CAS number 2306261-77-6) is a bicyclic compound with significant biological activity. Its unique structure contributes to its potential applications in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride
- Molecular Formula : C₅H₈ClF₂N
- Molecular Weight : 155.58 g/mol
- CAS Number : 2306261-77-6
- Purity : ≥97%
The biological activity of 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride is primarily attributed to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as a selective antagonist for the α4β2 subtype of nAChRs, which are implicated in various neurological disorders including depression and anxiety .
Therapeutic Applications
- Neuropharmacology :
-
Anticancer Properties :
- Preliminary studies suggest that compounds within the bicyclic framework exhibit anticancer properties, potentially through the induction of apoptosis in cancer cells .
- The structural similarity to other known anticancer agents warrants further exploration into its efficacy against various cancer types.
- Antimicrobial Activity :
Case Study 1: Antidepressant Effects
A study published in PubMed highlighted the efficacy of a related compound, SUVN-911 (a derivative of 2-azabicyclo[3.1.0]hexane), which demonstrated significant antidepressant-like effects in animal models through selective nAChR antagonism . This suggests that 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride may share similar properties.
Comparative Biological Activity
Q & A
Q. What are the key synthetic routes for 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride, and what reaction conditions optimize yield and purity?
Methodological Answer: The compound is synthesized via cyclopropanation strategies. A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is a common method, achieving high yields (up to 85%) and diastereoselectivity under mild conditions (50–80°C, 12–24 hours) . Alternative routes include metal-catalyzed cyclization of 1,5-enynes, which simultaneously forms both rings in a single step, though fluorination at the 6,6-positions requires additional steps (e.g., electrophilic fluorination agents like Selectfluor®) . Optimization focuses on catalyst selection (e.g., Pd(OAc)₂ or RuCl₃), solvent polarity (DMF or THF), and temperature control to minimize side reactions.
Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Diastereoselectivity | Key Reference |
|---|---|---|---|---|
| Pd-catalyzed cyclopropanation | Pd(OAc)₂ | 85 | High (dr > 10:1) | |
| Ru-catalyzed enyne cyclization | RuCl₃ | 72 | Moderate (dr ~ 5:1) |
Q. How does fluorination at the 6,6-positions affect the compound’s physicochemical properties compared to non-fluorinated analogs (e.g., 6,6-dimethyl derivatives)?
Methodological Answer: Fluorination significantly alters lipophilicity (logP), polarity, and metabolic stability. For 6,6-difluoro derivatives:
- Molecular weight : 155.57 g/mol (vs. 119.59 g/mol for non-fluorinated analogs) .
- Polarity : Increased due to electronegative fluorine atoms, enhancing solubility in polar solvents (e.g., DMSO, water with cosolvents) .
- Metabolic stability : Fluorine’s inductive effect reduces susceptibility to cytochrome P450 oxidation, improving pharmacokinetic profiles in preclinical models .
Table 2: Physicochemical Comparison
| Property | 6,6-Difluoro Derivative | 6,6-Dimethyl Analog |
|---|---|---|
| Molecular weight (g/mol) | 155.57 | 119.59 |
| logP (predicted) | 1.2 | 1.8 |
| Aqueous solubility | Moderate | Low |
Advanced Research Questions
Q. What strategies resolve diastereoselectivity challenges in synthesizing 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride?
Methodological Answer: Diastereoselectivity is controlled via:
- Chiral auxiliaries : Temporarily introducing chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry during cyclopropanation .
- Asymmetric catalysis : Chiral Pd or Ru catalysts (e.g., BINAP ligands) improve enantiomeric excess (ee > 90%) .
- Post-synthetic purification : Chromatographic separation (e.g., chiral HPLC) resolves diastereomers when synthetic selectivity is insufficient .
Q. How can computational methods (e.g., DFT) predict the reactivity of 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations model transition states and activation energies. Key steps include:
- Geometry optimization : Determine lowest-energy conformers of the bicyclic scaffold .
- NBO analysis : Identify electron-deficient sites (e.g., bridgehead carbons) prone to nucleophilic attack .
- Solvent effects : Implicit solvent models (e.g., COSMO) predict reaction rates in polar aprotic solvents like DMF . Experimental validation involves kinetic studies (e.g., monitoring SN2 reactions with NaN₃ via LC-MS) .
Q. What contradictions exist in reported biological activities of azabicyclohexane derivatives, and how can they be addressed experimentally?
Methodological Answer: Discrepancies in antiproliferative activity (e.g., K562 leukemia cells) arise from:
- Structural variability : Fluorine’s position (6,6 vs. 3,3) alters steric and electronic profiles, affecting target binding .
- Assay conditions : Varying serum concentrations or incubation times impact IC₅₀ values. Resolution :
- Structure-activity relationship (SAR) studies : Systematically modify substituents and test against standardized assays .
- Target identification : Use CRISPR-Cas9 screens or thermal proteome profiling to identify binding proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
